methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate
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Overview
Description
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is a chemical compound belonging to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system with a carboxylate ester group and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate typically involves the reaction of 2-aminobenzenesulfonamide with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzothiazine derivatives, which can have different functional groups attached to the benzothiazine ring system .
Scientific Research Applications
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an analgesic and anti-inflammatory agent.
Material Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of certain enzymes and receptors, leading to its analgesic and anti-inflammatory effects. The compound may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylate
- Ethyl 4-hydroxy-2-methyl-1,1-dioxo-2H-1,2-benzothiazine-3-carboxylate
- Methyl 2-methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Uniqueness
Methyl 1,1-dioxo-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both a carboxylate ester and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9NO4S |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-15-10(12)8-6-7-4-2-3-5-9(7)16(13,14)11-8/h2-6,11H,1H3 |
InChI Key |
ABZLYBWZIARWPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
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